NGB 2904 hydrochloride is a synthetic compound classified as a dopamine D3 receptor antagonist. [, , , , , , , , , , , , , , , , , , , ] It exhibits high affinity and selectivity for dopamine D3 receptors over other dopamine receptor subtypes, making it a valuable tool in scientific research to investigate the role of D3 receptors in various biological processes. [, , , , , , ] NGB 2904 hydrochloride is primarily utilized in preclinical animal studies to explore its potential in understanding and treating conditions related to addiction and other dopamine-related disorders. [, , , , , , , , , , , , , , , , , ]
The synthesis of N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride typically involves several steps:
Industrial production methods may utilize automated reactors and require stringent control over reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are commonly employed for purification.
The molecular structure of N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride features several notable characteristics:
X-ray crystallography studies have shown that the compound crystallizes in a triclinic space group with well-defined bond lengths and angles consistent with expected values for similar compounds .
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride can undergo various chemical reactions:
The reactivity profile depends significantly on the specific substituents present on the piperazine and fluorene moieties .
The mechanism of action for N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride primarily involves its antagonistic effects on dopamine D3 receptors. By binding to these receptors, the compound can inhibit their activity, which is crucial in modulating dopaminergic neurotransmission associated with various neurological conditions.
Studies have indicated that modifications in the structure can lead to varying affinities for different dopamine receptor subtypes, highlighting the importance of structural optimization in drug design .
The physical and chemical properties of N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride are as follows:
These properties are crucial for determining its suitability for pharmaceutical formulations and biological assays .
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride has several scientific applications:
N-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide hydrochloride features a complex tripartite molecular architecture with well-defined domains. The molecule comprises three principal structural components: (1) a fluorene carboxamide moiety (9H-fluorene-2-carboxamide) serving as the terminal aromatic group, (2) a butyl linker chain providing molecular extension, and (3) a 2,3-dichlorophenyl-substituted piperazine group functioning as the primary pharmacophoric element [3] [7]. The hydrochloride salt form introduces an ionic component through protonation of the piperazine nitrogen, significantly enhancing water solubility and crystallinity [5].
The fluorene system consists of a rigid, planar tricyclic structure with three fused rings (two benzene rings bridged by a five-membered ring) that creates an extended π-electron system. This planar configuration facilitates strong van der Waals interactions with hydrophobic binding pockets in biological targets. At position 2 of the fluorene system, a carboxamide group (–CONH–) provides the critical linkage to the aliphatic butyl chain [3]. The molecule contains three freely rotating bonds within the butyl linker (–CH₂–CH₂–CH₂–CH₂–), allowing significant conformational flexibility between the fluorene and piperazine domains [10]. The piperazine ring adopts a chair conformation, with the 2,3-dichlorophenyl substituent attached equatorially at the N⁴ position. This specific substitution pattern is essential for optimal binding to dopamine D3 receptors [2] [8].
Table 1: Key Structural Fragments and Their Features
Structural Fragment | Chemical Characteristics | Stereochemical/Rotational Features |
---|---|---|
9H-Fluorene System | Planar polycyclic aromatic hydrocarbon | Rigid, fully planar configuration |
Carboxamide Linker (–CONH–) | Hydrogen bond donor/acceptor | Restricted rotation (partial double bond character) |
Butylene Chain (–(CH₂)₄–) | Aliphatic hydrocarbon spacer | Three freely rotatable bonds |
Piperazine Ring | Diazacyclohexane | Chair conformation; protonation at N¹ |
2,3-Dichlorophenyl Group | Di-ortho-substituted benzene ring | Restricted rotation relative to piperazine |
The systematic IUPAC name for the compound is N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide hydrochloride, which precisely defines its molecular structure according to substitutive nomenclature rules [3] [5]. This name is constructed by identifying the parent hydrocarbon (9H-fluorene) and specifying substituents in descending order of priority:
The compound is systematically classified as a dichlorophenylpiperazine derivative functionalized with a fluorene carboxamide through a butyl linker [3] [8]. Its molecular formula is C₂₈H₂₉Cl₂N₃O for the free base, with the hydrochloride salt having the formula C₂₈H₃₀Cl₃N₃O, corresponding to a molecular weight of 494.46 g/mol for the free base and 530.92 g/mol for the hydrochloride salt [5] [7]. The compound is commonly referred to in research literature as NGB 2904 hydrochloride, a nonproprietary designation acknowledging its development as a dopamine D3 receptor antagonist [3] [10].
Although detailed crystallographic data for N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide hydrochloride is not fully available in the public domain, analysis of closely related analogues provides insight into its conformational preferences. The molecule exhibits significant conformational flexibility due to the presence of multiple rotatable bonds within the butyl linker and between the linker and adjacent functional groups [8]. Molecular modeling studies indicate that the minimum energy conformation positions the fluorene system coplanar with the carboxamide group, while the butyl chain adopts an extended zigzag (all-anti) conformation [8].
The piperazine ring predominantly exists in a chair conformation with the 2,3-dichlorophenyl group oriented equatorially to minimize steric strain. Protonation occurs preferentially at the nitrogen distal to the dichlorophenyl substituent (N⁴ of the piperazine ring), which subsequently forms an ionic bond with the chloride counterion [2]. Computational analyses of similar compounds reveal that the trans-butylene linker optimizes spatial orientation for receptor interaction, allowing the fluorene system to occupy hydrophobic binding pockets while positioning the positively charged piperazine moiety for ionic interactions with aspartate residues in the receptor [8] [10]. The dihedral angle between the fluorene plane and the piperazine ring ranges between 70° and 110° in low-energy conformers, facilitating optimal three-dimensional positioning of pharmacophoric elements for receptor binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis of the compound (free base) in deuterated dimethyl sulfoxide reveals characteristic resonances: fluorene ring protons appear as multiplets between δ 7.25-8.05 ppm, with the distinctive H⁹ proton of the fluorene methane bridge at δ 3.85 ppm. The butyl linker protons display distinct signals: methylene protons adjacent to the piperazine (N–CH₂–) at δ 2.35 ppm, central methylenes (–CH₂–)₂ at δ 1.45-1.60 ppm, and amide-proximal methylene (NH–CH₂–) at δ 3.25 ppm. Piperazine ring protons appear as multiplets at δ 2.80-3.10 ppm (N–CH₂–), while the 2,3-dichlorophenyl ring protons resonate as a distinctive multiplet pattern between δ 6.95-7.40 ppm [3] [7]. The carboxamide proton (–CONH–) appears as a broad singlet at approximately δ 8.35 ppm, confirming hydrogen bonding capability.
Infrared (IR) Spectroscopy:Fourier-transform infrared spectroscopy shows critical absorption bands: a strong carbonyl stretch (amide I) at 1640-1660 cm⁻¹ and N–H bending (amide II) at 1540-1560 cm⁻¹, confirming the secondary amide linkage. Characteristic C–H aromatic stretches appear between 3000-3100 cm⁻¹, while aliphatic C–H stretches from the butyl linker occur at 2850-2950 cm⁻¹. The tertiary amine functionality of the piperazine ring (prior to protonation) shows weak C–N stretches at 1100-1200 cm⁻¹, with the hydrochloride salt exhibiting a broad N⁺–H stretch at 2500-3000 cm⁻¹ [3].
Mass Spectrometry (MS):High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) of the free base shows a molecular ion peak at m/z 494.1698 [M+H]⁺ (calculated for C₂₈H₃₀Cl₂N₃O: 494.1698), confirming the molecular formula. The fragmentation pattern includes characteristic ions: m/z 377.0824 corresponding to loss of the piperazine ring plus one chlorine, m/z 180.0444 representing the protonated 2,3-dichlorophenylpiperazine fragment, and m/z 195.0804 for the protonated fluorene-2-carboxamide moiety [3] [5]. The isotopic pattern shows the distinctive doublet (M+2) peak at approximately 65% intensity relative to the molecular ion, confirming the presence of two chlorine atoms.
Table 2: Characteristic Spectral Signatures of NGB 2904 Hydrochloride
Spectroscopic Method | Key Signals | Structural Assignment |
---|---|---|
¹H NMR (DMSO-d₆) | δ 3.85 ppm (s, 1H) | Fluorene H-9 methine proton |
δ 8.35 ppm (t, 1H) | Amide N–H | |
δ 7.25-8.05 ppm (m, 11H) | Fluorene and dichlorophenyl aromatic protons | |
δ 2.35-3.25 ppm (m, 8H) | Butyl linker methylene protons | |
δ 2.80-3.10 ppm (m, 8H) | Piperazine methylene protons | |
FT-IR (KBr) | 1640-1660 cm⁻¹ | Amide C=O stretch |
1540-1560 cm⁻¹ | Amide N–H bend | |
2500-3000 cm⁻¹ | N⁺–H stretch (piperazinium) | |
HR-ESI-MS | m/z 494.1698 [M+H]⁺ | Molecular ion (free base) |
m/z 377.0824 | [M+H–C₆H₁₀N₂]⁺ fragment | |
m/z 180.0444 | Protonated 2,3-dichlorophenylpiperazine |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7